
2-Methyl-4-(pyridin-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-4-(pyridin-2-yloxy)aniline” is a chemical compound with the CAS Number: 1099689-65-2 . It has a molecular weight of 200.24 and its IUPAC name is 2-methyl-4-(2-pyridinyloxy)aniline . The compound is usually in powder form .
Synthesis Analysis
The synthesis of anilines like “2-Methyl-4-(pyridin-2-yloxy)aniline” can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . Palladium-catalyzed methods are also used, which can involve reactions of secondary amines, primary amines, and ammonia equivalents .Molecular Structure Analysis
The InChI code for “2-Methyl-4-(pyridin-2-yloxy)aniline” is 1S/C12H12N2O/c1-9-8-10 (5-6-11 (9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-4-(pyridin-2-yloxy)aniline” is a powder that is stored at room temperature . It has a molecular weight of 200.24 .科学的研究の応用
Molecular Design and Kinase Inhibition
2-Methyl-4-(pyridin-2-yloxy)aniline derivatives have been studied extensively for their potential in molecular design, particularly as kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) methods have been employed to analyze molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into the orientations and preferred active conformations of these inhibitors, highlighting their potential in therapeutic applications (Caballero et al., 2011).
GPR119 Agonist Discovery
Research into arylsulfonyl 3-(pyridin-2-yloxy)anilines has led to the discovery of novel GPR119 agonists. These agonists, derived from compound optimization efforts, have shown potent and efficacious properties along with improved pharmacokinetic profiles. This highlights the compound's potential in pharmaceutical applications, particularly in metabolic disorders (Zhang et al., 2013).
Directing Group in Organic Synthesis
2-(Pyridin-2-yl)aniline has been used as a directing group in C-H amination mediated by cupric acetate. This application showcases the compound's utility in organic synthesis, facilitating effective amination of benzamide derivatives with various amines. The use of 2-(pyridin-2-yl)aniline as a directing group demonstrates its importance in enhancing the efficiency and precision of organic reactions (Zhao et al., 2017).
Luminescent Materials Development
The development of highly luminescent materials has seen the use of compounds like N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives. These compounds have been used in the design and synthesis of tetradentate bis-cyclometalated platinum complexes, displaying promising results in photophysics and electroluminescence applications. Their high quantum yields and potential in organic light-emitting diode (OLED) devices underline the compound's significance in the field of materials science (Vezzu et al., 2010).
Coordination Polymers and Photoluminescent Properties
2-(Pyridin-2-yl)aniline derivatives have been utilized in the synthesis of coordination polymers with metals like silver (Ag) and cadmium (Cd). These polymers exhibit unique structural frameworks and photoluminescent properties, indicating their potential in the development of new materials with specific optical properties (Sun et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-pyridin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-8-10(5-6-11(9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCVISBMHWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyridin-2-yloxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

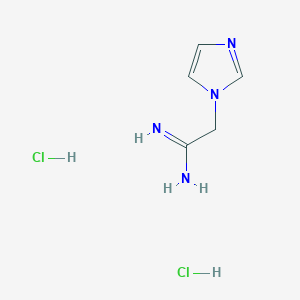
![N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2580364.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
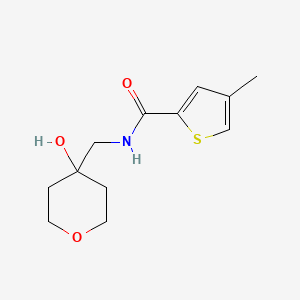

![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)
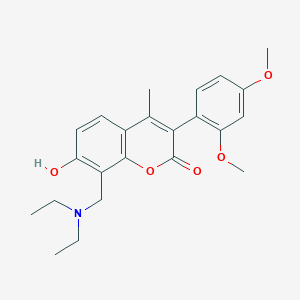

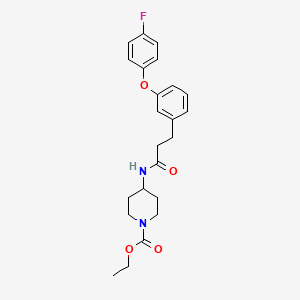
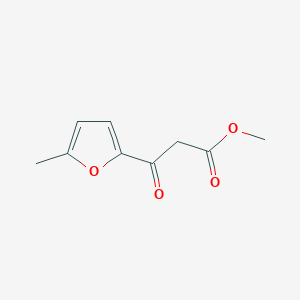


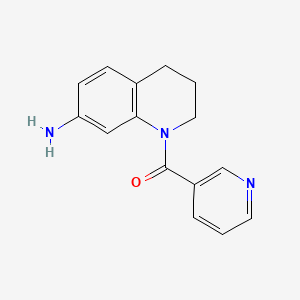
![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)